[4-(Benzyloxy)-3-ethoxyphenyl]methanol

Physicochemical profiling Drug-likeness ADME prediction

[4-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS 773870-49-8) is a disubstituted benzyl alcohol derivative with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol. It features a benzyloxy group at the 4-position and an ethoxy group at the 3-position of the phenyl ring, distinguishing it from simpler mono-substituted benzyl alcohols.

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
Cat. No. B14883821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Benzyloxy)-3-ethoxyphenyl]methanol
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2
InChIInChI=1S/C16H18O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-10,17H,2,11-12H2,1H3
InChIKeyOKRVVDSHAJFZFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-3-ethoxyphenyl)methanol: Key Procurement and Differentiation Data for C16H18O3 Benzyl Alcohol Derivatives


[4-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS 773870-49-8) is a disubstituted benzyl alcohol derivative with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol . It features a benzyloxy group at the 4-position and an ethoxy group at the 3-position of the phenyl ring, distinguishing it from simpler mono-substituted benzyl alcohols. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the synthesis of antitumor agents and enzyme inhibitors [1][2]. Key physicochemical properties include a calculated LogP of 3.1566 and a topological polar surface area (TPSA) of 38.69 Ų, indicating moderate lipophilicity and limited hydrogen bonding capacity .

Why 4-(Benzyloxy)-3-ethoxyphenyl)methanol Cannot Be Replaced by Simple Benzyl Alcohols: Regioisomerism and Substitution Pattern Impact


Generic benzyl alcohol derivatives such as 4-benzyloxybenzyl alcohol (CAS 836-43-1) or 3-ethoxybenzyl alcohol (CAS 71648-21-0) lack the dual benzyloxy-ethoxy substitution pattern that defines this compound's physicochemical and biological profile. The specific 4-benzyloxy-3-ethoxy arrangement on the phenyl ring influences key molecular properties—including LogP, TPSA, and rotatable bond count—that directly affect the pharmacokinetic behavior and target binding affinity of downstream derivatives . In medicinal chemistry applications, even minor changes in substitution pattern can drastically alter enzyme inhibition potency; for example, derivatives of (4-(benzyloxy)-3-ethoxyphenyl)methanol have demonstrated nanomolar inhibition of coagulation factor Xa, whereas simpler benzyl alcohol-derived compounds do not exhibit this level of activity [1]. Consequently, replacing this compound with a generic benzyl alcohol for antitumor or enzyme inhibitor synthesis programs risks loss of potency and target selectivity in the final active pharmaceutical ingredient [2].

Quantitative Differentiation Evidence: 4-(Benzyloxy)-3-ethoxyphenyl)methanol vs. Closest Analogs


Lipophilicity and Polar Surface Area Comparison: 4-(Benzyloxy)-3-ethoxyphenyl)methanol vs. 4-Benzyloxybenzyl Alcohol

The target compound exhibits a LogP of 3.1566, which is higher than the LogP of the mono-substituted analog 4-benzyloxybenzyl alcohol (estimated LogP ~2.4-2.6 based on typical values for C14H14O2 benzyl alcohols). This increased lipophilicity, driven by the additional ethoxy substituent, enhances membrane permeability for downstream derivatives. Conversely, the TPSA of 38.69 Ų for the target compound is slightly higher than that of 4-benzyloxybenzyl alcohol (estimated ~29.5 Ų for a single ether oxygen), which may improve oral bioavailability by maintaining a TPSA below the 140 Ų threshold while balancing solubility .

Physicochemical profiling Drug-likeness ADME prediction

Rotatable Bond Count and Molecular Flexibility: Target Compound vs. 3-Ethoxybenzyl Alcohol

The target compound possesses 6 rotatable bonds, compared to only 2 rotatable bonds in 3-ethoxybenzyl alcohol (CAS 71648-21-0). This higher degree of conformational flexibility allows the target compound to adopt a wider range of binding conformations when incorporated into enzyme inhibitors. However, this must be balanced against the entropic penalty of binding. The benzyloxy group adds three additional rotatable bonds while the ethoxy group contributes two, resulting in a molecule that can effectively span larger binding pockets compared to simpler benzyl alcohol building blocks .

Conformational analysis Ligand efficiency Medicinal chemistry design

Enzyme Inhibition Potency of Derivatives: Factor Xa Inhibition by Phenylglycine Derivatives Bearing the 4-(Benzyloxy)-3-ethoxyphenyl Scaffold

Two derivatives of the target compound were evaluated for factor Xa inhibition: 2-[4-(benzyloxy)-3-ethoxyphenyl]-2-[(4-carbamimidoylphenyl)amino]acetic acid (phenylglycine derivative 5) showed a Ki of 28 nM, while N-benzyl-2-[4-(benzyloxy)-3-ethoxyphenyl]-2-[(4-carbamimidoylphenyl)amino]acetamide (phenylglycine amide compound 4) exhibited a Ki of 48 nM [1]. These values represent low nanomolar potency and highlight the critical role of the 4-(benzyloxy)-3-ethoxyphenyl scaffold in achieving strong enzyme inhibition. In contrast, simpler benzyl alcohol-derived factor Xa inhibitors lacking this substitution pattern typically display Ki values in the micromolar range or higher [2].

Factor Xa inhibition Anticoagulant drug discovery Structure-activity relationship

Antitumor Patent Scope: Coverage of 4-(Benzyloxy)-3-ethoxyphenyl Scaffold in EP3040073A1 for Broad-Spectrum Cancer Activity

European patent EP3040073A1 explicitly claims applications of substituent benzyloxy group-containing ether compounds of general formula I for preparing antitumor drugs. The target compound serves as a key intermediate within this formula. The patent reports potent antitumor activity against leukemia (HL-60), lung cancer (A549, H157, H460, H520), bladder cancer (T24, J82), prostate cancer (LNCap, PC-3), and rectal cancer (HCT8, HCT116, RkO) cell lines [1]. While specific IC50 values for individual compounds are not publicly provided in the patent abstract, the breadth of cancer cell line coverage indicates the scaffold's utility across multiple oncology indications. This contrasts with narrower-spectrum benzyl alcohol derivatives that are typically active against only 1-2 cell lines [2].

Antitumor agent Cancer cell line panel Patent-protected scaffold

Commercial Purity and Quality Control: Batch Consistency and Analytical Characterization vs. Unspecified Alternative Sources

Commercially, the target compound is available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC analysis . This level of analytical rigor ensures reproducibility in multi-step synthetic sequences, which is critical for medicinal chemistry and process development. In contrast, generic benzyl alcohol analogs from non-specialist vendors may be supplied without comprehensive analytical data, increasing the risk of batch-to-batch variability that can confound SAR studies [1]. The long-term storage recommendation (cool, dry place) further ensures stability during procurement and inventory management .

Chemical procurement Quality assurance Analytical characterization

High-Value Application Scenarios for 4-(Benzyloxy)-3-ethoxyphenyl)methanol in Drug Discovery and Chemical Biology


Discovery of Next-Generation Factor Xa Inhibitors for Anticoagulant Therapy

The 4-(benzyloxy)-3-ethoxyphenyl scaffold enables the design of factor Xa inhibitors with low nanomolar Ki values (28-48 nM), as demonstrated by phenylglycine derivatives. Medicinal chemistry teams can leverage this scaffold to develop direct oral anticoagulants with improved potency and selectivity profiles. [1]

Broad-Spectrum Antitumor Lead Generation Across Multiple Cancer Indications

The scaffold is covered by EP3040073A1, which demonstrates antitumor activity against leukemia, lung, bladder, prostate, and rectal cancer cell lines. This makes it a valuable starting point for hit-to-lead programs targeting multiple oncology indications simultaneously. [2]

Physicochemical Property Optimization in CNS-Penetrant Drug Design

With a LogP of 3.1566 and TPSA of 38.69 Ų, the compound offers a balanced lipophilicity-polarity profile conducive to blood-brain barrier penetration. It serves as an ideal building block for CNS-targeted kinase inhibitors or GPCR modulators where moderate LogP is desired.

Structure-Activity Relationship Studies on Substituted Benzyl Alcohol Pharmacophores

The dual substitution pattern (4-benzyloxy, 3-ethoxy) provides distinct steric and electronic properties compared to regioisomeric and mono-substituted analogs. This enables systematic SAR studies to elucidate the contribution of each substituent to target binding and selectivity. [1]

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